molecular formula C14H25NO4 B11752955 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid

Cat. No.: B11752955
M. Wt: 271.35 g/mol
InChI Key: WJWLBMPFSLUZPO-UHFFFAOYSA-N
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Description

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its applications in peptide synthesis and its role as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid typically involves the protection of the amino group with the tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to form new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

The major products formed from these reactions include Boc-protected peptides, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((Tert-butoxycarbonyl)amino)cyclohexyl)acetic acid
  • 4-((Tert-butoxycarbonyl)amino)butanoic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid

Uniqueness

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is unique due to its specific structure, which includes a methyl group on the cyclohexyl ring. This structural feature can influence the compound’s reactivity and its interactions in chemical and biological systems. The presence of the Boc group provides stability and selectivity in synthetic applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(4)7-5-10(6-8-14)9-11(16)17/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

WJWLBMPFSLUZPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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